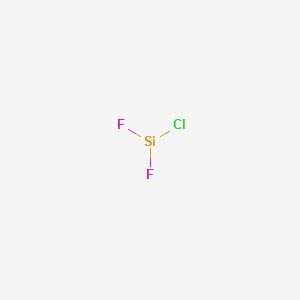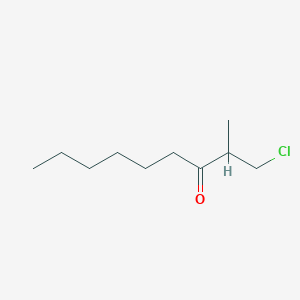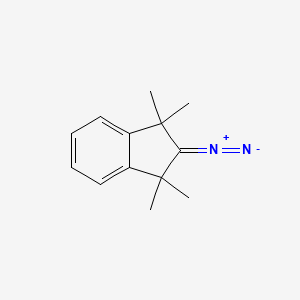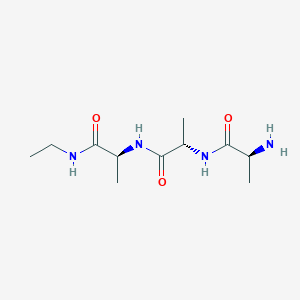
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is a dipeptide compound belonging to the class of organic compounds known as dipeptides. These compounds contain a sequence of exactly two alpha-amino acids joined by a peptide bond. The compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the alaninamide moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- typically involves the coupling of protected amino acids followed by deprotection steps. One common method involves the use of carbobenzoxy (Cbz) or tert-butyloxycarbonyl (Boc) protecting groups. The protected amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to form the dipeptide. The final step involves the removal of the protecting groups under acidic or basic conditions .
Industrial Production Methods
Industrial production of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) to achieve high yields and purity. The process includes repeated cycles of amino acid coupling, washing, and deprotection, followed by purification using high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the alpha-carbon of the amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays
Mécanisme D'action
The mechanism of action of L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor of various enzymes, influencing biochemical pathways. For example, it may inhibit proteases by mimicking natural substrates, thereby blocking the enzyme’s activity. The exact molecular targets and pathways depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Alaninamide, L-alanyl-L-alanyl-N-methyl-
- L-Alaninamide, L-alanyl-L-alanyl-L-alanyl-
- L-Alaninamide, L-alanyl-N-(4-nitrophenyl)-
Uniqueness
L-Alaninamide, L-alanyl-L-alanyl-N-ethyl- is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar dipeptides and may confer specific properties, such as enhanced stability or altered interaction with molecular targets .
Propriétés
Numéro CAS |
84899-48-9 |
|---|---|
Formule moléculaire |
C11H22N4O3 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-(ethylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C11H22N4O3/c1-5-13-10(17)7(3)15-11(18)8(4)14-9(16)6(2)12/h6-8H,5,12H2,1-4H3,(H,13,17)(H,14,16)(H,15,18)/t6-,7-,8-/m0/s1 |
Clé InChI |
TYIVESPAFTXHDJ-FXQIFTODSA-N |
SMILES isomérique |
CCNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
SMILES canonique |
CCNC(=O)C(C)NC(=O)C(C)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


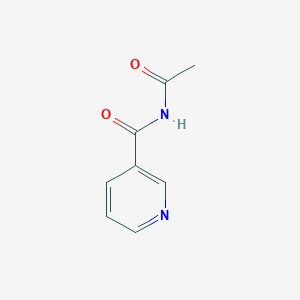
![N,N-Diethyl-N'-{[(prop-2-yn-1-yl)oxy]methyl}thiourea](/img/structure/B14425852.png)
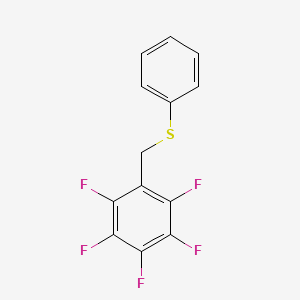
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
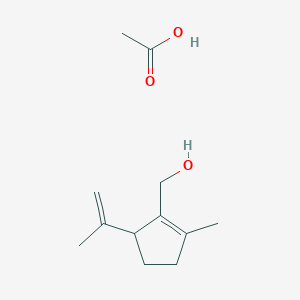
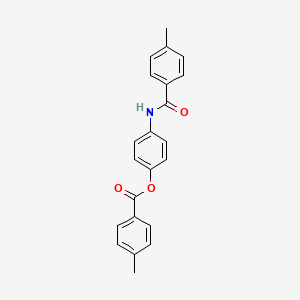
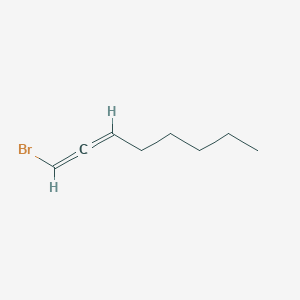
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
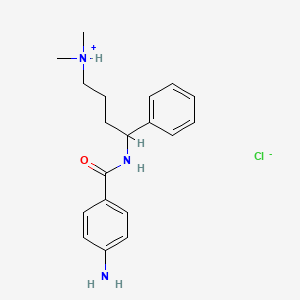
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
